{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
Overview
Description
{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is an organic compound that features a thiazole ring, a phenylsulfonyl group, and an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds, such as 5-methyl-2-[(phenylsulfonyl)amino]benzoic acid, have been found to target methionine aminopeptidase 2 in humans . This enzyme plays a crucial role in protein synthesis and cell cycle progression.
Biochemical Pathways
Similar compounds have been found to influence pathways related to protein synthesis and cell cycle progression . The downstream effects of these pathway alterations could include changes in cell growth and proliferation.
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on the known targets of similar compounds, it is likely that this compound could influence protein synthesis and cell cycle progression, potentially leading to changes in cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through carboxylation reactions or by using acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenylsulfonyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}butyric acid: Contains a butyric acid moiety.
{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}valeric acid: Features a valeric acid moiety.
Uniqueness: {2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the acetic acid moiety may influence its solubility and interaction with biological targets compared to its analogs.
Biological Activity
{2-[(Phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS No. 62557-09-9) is an organic compound characterized by its unique thiazole ring and a phenylsulfonyl group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C11H10N2O4S2
- Molecular Weight : 286.34 g/mol
- CAS Number : 62557-09-9
The compound features a thiazole ring, a phenylsulfonyl group, and an acetic acid moiety, which contribute to its biological properties.
The biological activity of this compound is believed to involve several mechanisms:
- Targeting Methionine Aminopeptidase 2 : Similar compounds have been shown to inhibit methionine aminopeptidase 2 (MetAP2), which plays a crucial role in protein synthesis and cell cycle regulation.
- Influence on Biochemical Pathways : It may impact pathways related to protein synthesis and cell cycle progression, potentially leading to altered cell growth and proliferation.
- Pharmacokinetics : The compound's absorption, distribution, metabolism, and excretion profiles are still under investigation but are expected to vary based on structural modifications.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various thiazole derivatives demonstrated that compounds with similar structures showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The results highlighted moderate to high zones of inhibition against several bacterial strains .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
4h | E. coli | 5.44 |
4n | S. aureus | 5.68 |
Control | Standard Drug | Varies |
Anticancer Activity
The potential anticancer properties of this compound have been explored through various in vitro studies. It has been observed that similar thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in cancer treatment:
- Study on Thiazole Derivatives : A group of researchers synthesized a series of thiazole derivatives and evaluated their anticancer activity against various cell lines (e.g., HeLa, MCF-7). The results indicated that some derivatives exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity against cancer cells .
- Mechanistic Insights : Another study focused on the mechanism by which these compounds induce apoptosis in cancer cells through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c14-10(15)6-8-7-18-11(12-8)13-19(16,17)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVVEFTUTRSTAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585902 | |
Record name | {2-[(Benzenesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62557-09-9 | |
Record name | 2-[(Phenylsulfonyl)amino]-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62557-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Benzenesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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